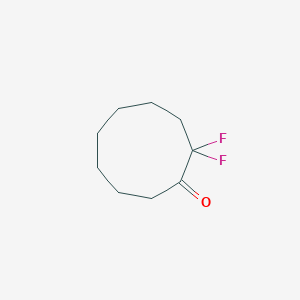
(1-Chloro-2,2-dimethylpropyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (1-Chloro-2,2-dimethylpropyl)benzene is through the Friedel-Crafts alkylation of benzene with 1-chloro-2,2-dimethylpropane. This reaction is catalyzed by aluminum chloride (AlCl3), which facilitates the formation of a carbocation intermediate. The reaction proceeds as follows :
Formation of Carbocation: The aluminum chloride catalyzes the dissociation of 1-chloro-2,2-dimethylpropane to form a carbocation.
Electrophilic Attack: The carbocation then attacks the benzene ring, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, reaction time, and the molar ratio of reactants .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,2-dimethylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Solvolysis Reactions: The compound undergoes solvolysis in the presence of solvents like water and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Solvolysis: The reaction is studied in water and ethanol, with or without the presence of mercury (II) chloride.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using NaOH can yield alcohols.
Oxidation: Products include carboxylic acids and ketones.
Solvolysis: The major products are alcohols and ethers.
Scientific Research Applications
(1-Chloro-2,2-dimethylpropyl)benzene has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand the effects of chlorinated hydrocarbons.
Medicine: Research includes its potential use in developing pharmaceuticals.
Industry: It is used in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2,2-dimethylpropyl)benzene involves the formation of a carbocation intermediate during reactions such as the Friedel-Crafts alkylation. This carbocation is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Cumene: (Isopropylbenzene) - Similar structure but lacks the chlorine atom.
Chlorobenzene: (Monochlorobenzene) - Similar in having a chlorine atom but lacks the dimethylpropyl group.
Tert-Butylbenzene: (1,1-Dimethylpropylbenzene) - Similar structure but lacks the chlorine atom.
Uniqueness
(1-Chloro-2,2-dimethylpropyl)benzene is unique due to the presence of both a chlorine atom and a dimethylpropyl group attached to the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
(1-chloro-2,2-dimethylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQDDKWOLSHALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514857 | |
| Record name | (1-Chloro-2,2-dimethylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-17-1 | |
| Record name | (1-Chloro-2,2-dimethylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloro-2,2-dimethylpropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



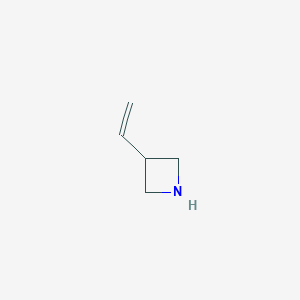
![N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline](/img/structure/B1652916.png)
![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)
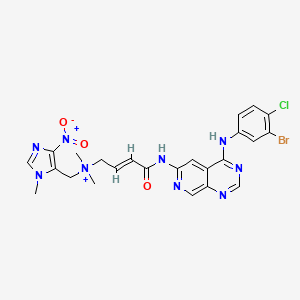
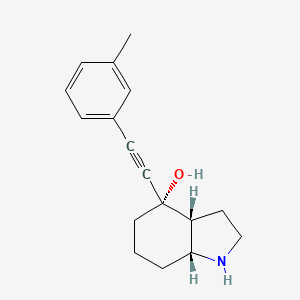
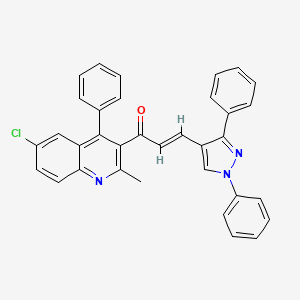

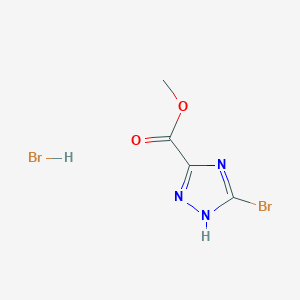
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B1652927.png)
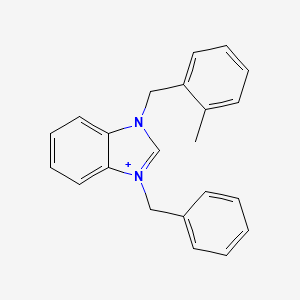
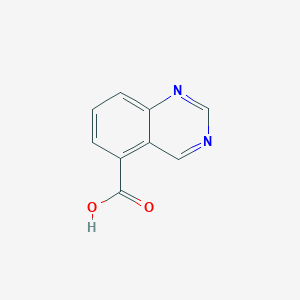
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1652933.png)
